Octopamine-13C2,15N
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Overview
Description
Octopamine-13C2,15N is a labeled biogenic amine that is the phenol analog of noradrenaline. It is a neurosecretory product found in several vertebrates and invertebrates . This compound is used extensively in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological and chemical processes.
Preparation Methods
The preparation of Octopamine-13C2,15N involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the molecular structure of octopamine. This can be achieved through synthetic routes that utilize labeled precursors. For example, the synthesis might involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia in a controlled environment to ensure the incorporation of these isotopes into the final product . Industrial production methods often involve the use of closed growth chambers and hydroponic nutrient supply to produce highly enriched, uniformly labeled biological samples .
Chemical Reactions Analysis
Octopamine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of octopamine can lead to the formation of corresponding quinones, while reduction can yield amines .
Scientific Research Applications
Octopamine-13C2,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study metabolic pathways and enzyme activities. In biology, it helps in understanding neurotransmitter functions and signaling pathways. In medicine, it is used to investigate the role of biogenic amines in various physiological and pathological conditions, including stress, anxiety, and neurodegenerative diseases . Additionally, it is used in industrial applications for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Octopamine-13C2,15N involves its interaction with specific receptors on the surface of cells. In invertebrates, it binds to octopamine receptors, which are analogous to adrenergic receptors in vertebrates. This binding triggers a cascade of intracellular events that regulate various physiological processes, including energy metabolism, locomotion, and stress responses . The molecular targets and pathways involved include the activation of cyclic AMP (cAMP) signaling and modulation of ion channel activities .
Comparison with Similar Compounds
Octopamine-13C2,15N is similar to other biogenic amines such as tyramine and norepinephrine. it is unique due to its stable isotopic labeling, which allows for more precise and accurate studies. Similar compounds include para-octopamine, norsynephrine, and beta-hydroxytyramine . These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
CAS No. |
1189693-94-4 |
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Molecular Formula |
C₆¹³C₂H₁₁¹⁵NO₂ |
Molecular Weight |
156.16 |
Synonyms |
α-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N; (+/-)-Octopamine-_x000B_13C2,15N; (+/-)-p-Octopamaine-13C2,15N; DL-Octopamine-13C2,15N; Epirenor-13C2,15N; NSC 108685-13C2,15N; Norfen-13C2,15N; Octopamine-13C2,15N; dl-Octopamine-13C2,15N; |
Origin of Product |
United States |
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